Levocitrile

Description

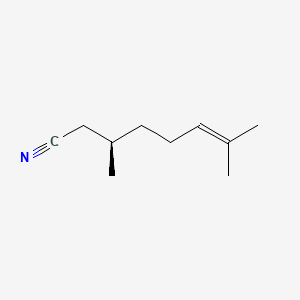

Structure

2D Structure

3D Structure

Properties

CAS No. |

35931-93-2 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

(3R)-3,7-dimethyloct-6-enenitrile |

InChI |

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-7H2,1-3H3/t10-/m1/s1 |

InChI Key |

MTDAKBBUYMYKAR-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CC#N |

Canonical SMILES |

CC(CCC=C(C)C)CC#N |

Origin of Product |

United States |

Overview of R 3,7 Dimethyloct 6 Enenitrile in Chemical Research Contexts

Chemical Identity and Nomenclature

Levocitrile is the trade name for the specific chiral molecule (R)-3,7-Dimethyloct-6-enenitrile. It is a synthetic aroma chemical valued for its distinct citrus scent. takasago.comglooshi.com As a single left-handed isomer of citronellyl nitrile, it is also referred to as (3R)-3,7-Dimethyl-6-octenenitrile. glooshi.comtakasago.com It does not occur naturally and was developed to provide a cleaner and more stable lemon fragrance compared to the racemic mixture. takasago.comtakasago.com

| Identifier | Data |

| Common Name | This compound |

| Systematic IUPAC Name | (R)-3,7-Dimethyloct-6-enenitrile |

| Synonyms | (3R)-3,7-Dimethyl-6-octenenitrile, (R)-citronellyl nitrile, D-3,7-dimethyl-6-octenenitrile |

| CAS Number | 35931-93-2, 51566-62-2 |

| Molecular Formula | C10H17N |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a moderate vapor pressure, ensuring stability in standard storage. glooshi.comkarnatakaaromas.com Its properties make it a versatile and easy-to-handle ingredient in various formulations. glooshi.com

| Property | Value |

| Molecular Weight | 151.26 g/mol |

| Appearance | Colorless liquid |

| Flash Point | 122°C |

| Vapor Pressure | 8.84 Pa at 25°C |

| CLogP | 3.55 |

| Optical Rotation | -12.0° to -6.0° |

| Purity (by GC) | ≥99% as Citronellyl Nitrile |

Synthesis and Manufacturing

Key Starting Materials

The production of Levocitrile is a multi-step synthetic process. The primary starting material is typically citronellol, which can be sourced from either petrochemical feedstocks or renewable natural resources. glooshi.com An alternative pathway uses citronellal (B1669106) as the initial reactant. google.com

Synthetic Pathways

The manufacturing process begins with the conversion of the starting material, citronellol, into its corresponding nitrile, citronellyl nitrile. glooshi.com A crucial subsequent step involves a chiral separation to isolate the desired levorotatory (R)-enantiomer, which is this compound. glooshi.com Another described method involves a one-pot process where citronellal undergoes oximation and dehydration to yield citronellyl nitrile, which can then be processed further. google.com This method is noted for improving production efficiency and yield. google.com

Chemical and Olfactory Characteristics

Molecular Structure and Functional Groups

The chemical structure of Levocitrile is (R)-3,7-Dimethyloct-6-enenitrile. takasago.com Its molecular formula is C10H17N. takasago.com The key functional groups are a nitrile (-C≡N) group at one end of the aliphatic chain and a carbon-carbon double bond within the chain. The chirality at the C3 position is of the (R) configuration, which is critical to its specific olfactory properties.

Odor Profile and Application in Fragrance

This compound is classified within the citrus fragrance family. glooshi.com Its scent is described as a clean, fresh lemon peel impression with crisp green, juicy fruity (melon-like), and subtle floral undertones. takasago.comglooshi.com This profile is considered more authentic and less harsh than many other synthetic lemon notes or its racemic counterpart. takasago.comglooshi.com In perfumery, it functions as a bright and diffusive top note, but its molecular weight allows it to have a notable tenacity, lasting over six hours on a blotter and supporting middle accords. glooshi.comtakasago.com

Chemical Reactivity and Stability Studies of R 3,7 Dimethyloct 6 Enenitrile

Mechanistic Investigations of Chemical Transformations

The reactivity of (R)-3,7-Dimethyloct-6-enenitrile is primarily centered on its two key functional groups: the nitrile (-C≡N) and the carbon-carbon double bond (C=C).

Hydrolysis Pathways of the Nitrile Functional Group

The nitrile functional group can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid. This process typically proceeds through an intermediate amide.

Acid-Catalyzed Hydrolysis: In the presence of an acid (H₃O⁺), the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following a series of proton transfer steps, an amide intermediate, (R)-3,7-dimethyloct-6-enamide, is formed. This amide can then undergo further acid-catalyzed hydrolysis to produce the final product, (R)-3,7-dimethyloct-6-enoic acid and an ammonium (B1175870) ion. molbase.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Subsequent saponification of the amide under basic conditions yields a carboxylate salt. Acidification of this salt in a final workup step would produce (R)-3,7-dimethyloct-6-enoic acid.

While specific mechanistic studies for Levocitrile are not extensively published, the general pathways for nitrile hydrolysis are well-established in organic chemistry.

Olefin Reactivity Studies (e.g., Oxidation, Hydrogenation)

The terminal double bond in (R)-3,7-Dimethyloct-6-enenitrile is susceptible to various addition reactions.

Oxidation: The olefin can be oxidized by various reagents. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, (R)-3,7-dimethyl-6,7-epoxyoctanenitrile. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone followed by a workup, could lead to cleavage of the double bond, resulting in the formation of a ketone (6-oxo-3-methylheptanenitrile) and formaldehyde.

Hydrogenation: The double bond can be readily hydrogenated in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and hydrogen gas. This reaction would saturate the olefin, converting (R)-3,7-Dimethyloct-6-enenitrile into (R)-3,7-dimethyloctanenitrile. This process removes the olefinic reactivity, which can be desirable for certain applications where oxidative instability is a concern.

Kinetic and Thermodynamic Aspects of Chemical Stability

The stability of (R)-3,7-Dimethyloct-6-enenitrile is a critical factor for its use in commercial formulations, which can vary significantly in composition and pH.

Influence of pH on Compound Integrity and Degradation Kinetics

Data from the manufacturer indicates that this compound possesses outstanding stability across a broad pH range, a highly desirable characteristic for applications in various consumer products. takasago.com This suggests that the rates of hydrolysis of the nitrile group are slow under these conditions. The stability has been rated as "Good" in formulations with pH values ranging from acidic to strongly alkaline. takasago.com

Table 1: Stability of this compound® in Various Product Matrices Data sourced from Takasago International Corporation takasago.com

| Product Application | Typical pH | Stability Rating |

| Fabric Softener | 3 | Good |

| Antiperspirants | 3.5 | Good |

| Toiletry Applications | 6 | Good |

| Liquid Detergent | 9 | Good |

| Soap | 10 | Good |

| Powder Detergent | 11 | Good |

| Bleach | 14 | Good |

This high stability, especially in strongly acidic and basic media like inorganic acid cleaners and bleach, is a significant advantage over other fragrance molecules that may degrade under such harsh conditions. takasago.comgoogle.com

Photochemical Stability and Degradation Mechanism Research

Specific research on the photochemical stability of (R)-3,7-Dimethyloct-6-enenitrile is limited. However, compounds containing carbon-carbon double bonds can be susceptible to photodegradation. Potential mechanisms could involve photo-isomerization or the formation of radicals upon exposure to UV light, which could initiate polymerization or oxidation reactions, especially in the presence of air. The stability towards sunlight is a registered parameter of interest for the racemic mixture, citronellyl nitrile, under REACH regulations, although detailed public studies are scarce. europa.eu For many fragrance applications, storage in dark containers or the use of UV-protective agents in formulations is a common practice to prevent such degradation. directpcw.com

Oxidative Stability Studies in Various Chemical Environments

The primary site for oxidative degradation in (R)-3,7-Dimethyloct-6-enenitrile is the terminal double bond. Material safety data for the racemic mixture, citronellyl nitrile, consistently indicates that the compound is stable under normal conditions but should be stored away from strong oxidizing agents. indenta.comperfumersapprentice.com Incompatible materials listed include strong acids, alkalis, and oxidizing agents. perfumersapprentice.com The presence of an oxidizing environment, such as in a bleach-containing product, could potentially lead to the oxidation of the olefin, as discussed in section 4.1.2. However, the reported good stability of this compound in bleach suggests a high degree of practical stability under these specific formulation conditions. takasago.com The compound itself is not classified as oxidizing. basf.com

Table 2: General Stability and Reactivity Data for Citronellyl Nitrile Data compiled from various safety data sheets directpcw.comindenta.comperfumersapprentice.combasf.com

| Parameter | Finding |

| Chemical Stability | Stable under normal storage conditions. directpcw.comindenta.com |

| Possibility of Hazardous Reactions | No dangerous reactions known under normal use. indenta.com |

| Conditions to Avoid | Extreme heat, sources of ignition. indenta.comperfumersapprentice.com |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis. indenta.comperfumersapprentice.com |

| Hazardous Decomposition Products | None expected under prescribed handling and storage. indenta.combasf.com |

Interaction with Other Chemical Species and Reaction Product Characterization

(R)-3,7-Dimethyloct-6-enenitrile, also known as this compound or citronellyl nitrile, is valued in various industries for its characteristic citrus scent and notable chemical stability. perflavory.comforeverest.net However, its reactivity is characterized by the transformations of its nitrile functional group and the carbon-carbon double bond. The compound interacts with various chemical species, leading to a range of reaction products through oxidation, reduction, and hydrolysis. It is generally advised to avoid contact with strong acids, bases, and oxidizing agents. mubychem.comprodasynth.com The thermal decomposition temperature for the related racemic mixture is approximately 380°C. basf.com

Oxidation Reactions

The oxidation of (R)-3,7-Dimethyloct-6-enenitrile can target the nitrile group or the alkene. General oxidation can convert the nitrile into the corresponding carboxylic acid, (R)-3,7-dimethyloct-6-enoic acid (citronellic acid), or other oxidized derivatives. Common oxidizing agents such as potassium permanganate and chromium trioxide are employed for such transformations. While specific studies on the direct oxidation of this compound are not extensively detailed in the available literature, the synthesis of citronellic acid is a known process, often starting from the corresponding aldehyde, citronellal (B1669106). scentree.co

Reduction Reactions

The nitrile group of this compound is susceptible to reduction, typically yielding the corresponding primary amine. This transformation is a standard reaction for nitriles. Research indicates that the reduction of citronellyl nitrile can produce amines. Specific methods include catalytic hydrogenation and the use of chemical hydrides. For instance, the hydrogenation of citronellyl nitrile over a Palladium-on-carbon (Pd/C) catalyst results in the formation of hydrogenated citronellonitrile. Reducing agents like lithium aluminum hydride (LiAlH₄) are also used for this type of conversion.

Table 1: Reduction of (R)-3,7-Dimethyloct-6-enenitrile

| Reactant | Reagent/Catalyst | Product | Reaction Type | Reference |

| (R)-3,7-Dimethyloct-6-enenitrile | Hydrogen (H₂) / Pd/C | Hydrogenated citronellonitrile | Catalytic Hydrogenation | |

| (R)-3,7-Dimethyloct-6-enenitrile | Lithium Aluminum Hydride (LiAlH₄) | (R)-3,7-Dimethyloct-6-en-1-amine | Chemical Reduction |

Hydrolysis Reactions

The nitrile functional group can undergo hydrolysis to form a carboxylic acid or an amide intermediate. This reaction is typically catalyzed by acid or base. Patent literature suggests that fragrances like this compound can be chemically bonded to carrier molecules such as siloxanes and are subsequently released slowly via acid hydrolysis. google.comgoogle.com This implies that the nitrile is reactive under acidic conditions, leading to the formation of (R)-3,7-dimethyloct-6-enoic acid and an ammonia (B1221849) byproduct. While the reaction is standard, detailed kinetic or mechanistic studies for this compound specifically are not widely published. The stability of the molecule in high pH products like detergents also suggests that hydrolysis under basic conditions is a relevant, though potentially slow, reaction pathway. google.com

Table 2: Hydrolysis of (R)-3,7-Dimethyloct-6-enenitrile

| Reactant | Conditions | Intermediate Product | Final Product | Reference |

| (R)-3,7-Dimethyloct-6-enenitrile | Acid (e.g., H₃O⁺), Heat | (R)-3,7-Dimethyloct-6-enamide | (R)-3,7-Dimethyloct-6-enoic acid | google.comgoogle.com |

| (R)-3,7-Dimethyloct-6-enenitrile | Base (e.g., OH⁻), Heat | (R)-3,7-Dimethyloct-6-enamide | Carboxylate salt of (R)-3,7-dimethyloct-6-enoic acid | google.com |

Analytical Method Development for R 3,7 Dimethyloct 6 Enenitrile Quantification and Identification

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for separating Levocitrile from complex matrices and for its precise quantification. Both gas and liquid chromatography are employed, each with specific advantages depending on the analytical goal.

Gas chromatography is a standard and powerful technique for the analysis of volatile compounds like this compound and its analogues. google.comnist.govnist.gov For quantitative analysis, Flame Ionization Detectors (FID) are often used due to their robustness and linear response over a wide concentration range. When coupled with a Mass Spectrometer (GC-MS), the technique provides not only quantification but also structural information based on the mass spectrum of the analyte.

Kinetic studies of related compounds have been successfully monitored via GC analysis, utilizing an internal standard such as dodecane (B42187) to ensure high precision and accuracy. doi.org The analysis of structurally similar compounds, such as those found in environmental or biological samples, often involves GC-MS with specific parameters tailored to the analytes and the matrix. mnhn.frgoogle.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Terpenoid Compounds mnhn.fr

| Parameter | Value/Description |

|---|---|

| Injection Mode | Splitless |

| Injector Temperature | 250°C - 280°C |

| Column Flow Rate | 1 mL/min (Constant Flow) |

| Oven Program | Example: Start at 100°C, ramp to 325°C |

| Detector | FID or Mass Spectrometer |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 35-600 |

This table presents typical parameters used for the analysis of related compounds, providing a basis for developing a specific method for this compound.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a versatile alternative for the analysis of this compound. Reverse-phase (RP) HPLC methods have been developed for 3,7-dimethyloct-6-enenitrile. sielc.com A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. sielc.comsielc.com

The use of columns with smaller particle sizes (e.g., 3 µm) enables fast UHPLC applications, significantly reducing analysis time while maintaining high resolution. sielc.comsielc.com These LC methods are scalable and can be adapted for preparative chromatography to isolate and identify impurities. sielc.com Modern approaches often involve UHPLC coupled to high-resolution mass spectrometry (e.g., QToF-MS), with data processing performed using specialized software like XCMS, which allows for peak picking, retention time correction, and the generation of a comprehensive compound matrix. mnhn.fr

Table 2: Example HPLC Conditions for 3,7-Dimethyloct-6-enenitrile Analysis sielc.comsielc.com

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid |

| Applications | Quantitative analysis, Impurity isolation, Pharmacokinetics |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural analysis of this compound. It provides information on the molecular weight and elemental composition, and its fragmentation patterns offer deep insights into the molecule's structure.

In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is guided by established chemical principles. As a nitrile-containing compound, it possesses one nitrogen atom. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular formula C10H17N gives this compound a molecular weight of approximately 151 g/mol , consistent with this rule. alfa-chemistry.comguidechem.com

The fragmentation of aliphatic nitriles, like other aliphatic compounds, involves the cleavage of C-C bonds. Alpha-cleavage, the breaking of the bond adjacent to the functional group (the nitrile), is a common pathway. libretexts.org Analysis of structurally similar terpenoid compounds provides a reference for expected fragmentation. For instance, the MS data for related alcohols and acids show characteristic losses and fragment ions. The MS/MS analysis of (R)-(+)-citronellic acid, a related carboxylic acid, shows that the precursor ion [M+H]+ at m/z 171.1 fragments to produce major ions at m/z 153.1, 135.2, and 95.1. nih.gov

Table 3: Example GC-MS Fragmentation Data for a Structurally Related Compound (3,7-dimethylnon-6-en-1-ol) google.com

| m/z | Relative Intensity (%) | Putative Assignment |

|---|---|---|

| 170 | 3 | [M]+• |

| 123 | 39 | [M - C3H7]+ |

| 81 | 41 | Terpenoid fragment |

| 69 | 21 | Terpenoid fragment |

| 55 | 100 | Base Peak |

This data illustrates a typical fragmentation pattern for a related C11 terpenoid alcohol, highlighting the stability of certain carbocation fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This capability is crucial for confirming the identity of this compound and distinguishing it from isomers or other compounds with the same nominal mass. The calculated monoisotopic mass of this compound (C10H17N) is 151.1361 Da, a value that can be experimentally verified with HRMS. guidechem.com

HRMS, often coupled with liquid chromatography (LC-HRMS) and using techniques like Electrospray Ionization (ESI), is used to characterize newly synthesized compounds and for untargeted metabolomic studies that may include related molecules. mnhn.frrhhz.net This technique is essential for confirming structures in chemical synthesis and identifying unknown compounds in complex mixtures. core.ac.uk

Spectroscopic Techniques for Quality Control and Research Purity Assessment

Alongside chromatography and mass spectrometry, spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the unambiguous identification and purity assessment of this compound.

For a nitrile compound, the most characteristic feature in an IR spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically observed in the range of 2260–2220 cm⁻¹ and is a key diagnostic peak for confirming the presence of the nitrile functional group. doi.org

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra would be expected to show signals corresponding to the vinyl protons, the allylic protons, the methyl groups (one of which is on a chiral center), and the methylene (B1212753) groups of the aliphatic chain. The chemical shifts and coupling constants of these signals are used to confirm the connectivity and stereochemistry of the molecule. The characterization of related synthesized compounds consistently relies on ¹H NMR and ¹³C NMR data for structural verification. rhhz.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. google.comlibretexts.org Both methods measure the vibrational energies of a molecule; however, they are based on different selection rules. IR spectroscopy detects changes in the dipole moment of a molecule during vibration, while Raman spectroscopy detects changes in the polarizability. libretexts.org

For (R)-3,7-dimethyloct-6-enenitrile, the key functional group is the nitrile (C≡N) group. The stretching vibration of the nitrile group typically appears in the IR spectrum in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the alkyl groups are expected in the 2970-2850 cm⁻¹ region, and the C=C stretching of the alkene group is anticipated around 1670-1640 cm⁻¹.

Raman spectroscopy provides complementary information. google.com The nitrile group, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum. The symmetrical nature of the C=C bond in the alkene moiety can also lead to a strong Raman signal.

Table 1: Characteristic Vibrational Frequencies for (R)-3,7-Dimethyloct-6-enenitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | IR, Raman |

| Alkyl (C-H) | Stretching | 2970 - 2850 | IR, Raman |

| Alkene (C=C) | Stretching | 1670 - 1640 | IR, Raman |

Advanced NMR Techniques (e.g., 2D NMR) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the proton and carbon environments, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the full structure of complex molecules like (R)-3,7-dimethyloct-6-enenitrile. researchgate.netgoogleapis.comgoogleapis.com

Advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. bmrb.ioipb.pt

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the carbon chain of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. bmrb.ioipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. bmrb.ioipb.pt

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in (R)-3,7-dimethyloct-6-enenitrile can be achieved.

Table 2: Exemplary NMR Data for a Related Compound, 3,7-Dimethyloct-6-en-1-ol

| Atom ID | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C1 | 17.7208 | - |

| C2 | 25.7405 | - |

| C3 | 19.4455 | - |

| C4 | 25.3956 | - |

| C5 | 124.7052 | - |

| C6 | 37.2095 | - |

| C7 | 39.9258 | - |

| C8 | 61.1942 | - |

| H29 | - | 5.0961 |

| H20, H28 | - | 3.6875 |

| H18, H19, H21, H22, H27 | - | 1.9908 |

Note: This data is for a structurally similar compound and serves as an illustrative example of the type of data obtained from NMR analysis. bmrb.io

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. ijarnd.comiosrjournals.orgiipseries.org For (R)-3,7-dimethyloct-6-enenitrile, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like (R)-3,7-dimethyloct-6-enenitrile. rjptonline.orgaesacademy.org In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint and allows for the determination of the molecular weight and structural features of the compound. aesacademy.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. iosrjournals.orglcms.cz In LC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For the analysis of (R)-3,7-dimethyloct-6-enenitrile, a reverse-phase HPLC method can be employed, where the mobile phase is a mixture of acetonitrile, water, and an acid like formic acid for MS compatibility. sielc.comgoogle.com The eluent from the LC column is introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for the analysis of (R)-3,7-dimethyloct-6-enenitrile in complex matrices. frontiersin.orgresearchgate.net

Table 3: Comparison of GC-MS and LC-MS for the Analysis of (R)-3,7-Dimethyloct-6-enenitrile

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. |

| Sample Requirements | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |

| Typical Mobile Phase | Inert gas (e.g., Helium). | Solvent mixture (e.g., Acetonitrile/Water). |

| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Advantages | High resolution, sensitive, provides detailed structural information through fragmentation patterns. | Broad applicability, suitable for complex matrices, soft ionization techniques often preserve the molecular ion. |

Computational and Theoretical Investigations of R 3,7 Dimethyloct 6 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (R)-3,7-dimethyloct-6-enenitrile. These methods model the electron distribution to determine molecular properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT calculations are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. For a molecule like Levocitrile, the HOMO is expected to be localized around the carbon-carbon double bond (C=C) and the nitrile group (C≡N), which are the most electron-rich regions. Conversely, the LUMO would likely be centered on the antibonding orbitals of these same functional groups.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For terpene derivatives, which include this compound, DFT studies have been employed to analyze these electronic properties. dergipark.org.trdergipark.org.tr While specific HOMO-LUMO energy values for this compound are not extensively published, studies on similar terpene structures can provide representative data. For instance, DFT studies on related terpenes reveal how functional groups influence the electronic landscape of the molecule. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen atom of the nitrile group and the π-system of the double bond, indicating their susceptibility to electrophilic attack.

| Property | Representative Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | 0.5 to 1.5 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 9.0 | An indicator of chemical stability and reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical methods can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the structural elucidation and characterization of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. For (R)-3,7-dimethyloct-6-enenitrile, these calculations would help in assigning the signals in the experimental spectrum to specific protons and carbon atoms, which can be complex due to the molecule's asymmetry and the presence of stereocenters. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for such predictions. researchgate.netdoi.org

IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed from the vibrational frequencies obtained after a geometry optimization calculation. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies would include the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), the C=C stretch of the alkene (around 1670 cm⁻¹), and various C-H stretching and bending vibrations. A study employing the B3LYP/6-311+G(d) method has indeed calculated the vibrational spectrum of citronellyl nitrile in the context of olfactory research. acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). arxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the main absorption bands in the UV region would likely correspond to π→π* transitions associated with the C=C double bond and n→π* transitions of the nitrile group.

| Spectroscopic Parameter | Predicted Range | Associated Functional Group |

| ¹³C NMR Chemical Shift | 118-122 ppm | Nitrile Carbon (C≡N) |

| ¹³C NMR Chemical Shift | 123-126 ppm | Alkene Carbon (C=CH) |

| ¹³C NMR Chemical Shift | 132-135 ppm | Alkene Carbon (C=C(CH₃)₂) |

| ¹H NMR Chemical Shift | 5.0-5.2 ppm | Alkene Proton (=CH) |

| IR Frequency | 2240-2260 cm⁻¹ | Nitrile Stretch (C≡N) |

| IR Frequency | 1665-1675 cm⁻¹ | Alkene Stretch (C=C) |

| UV-Vis λmax | 200-220 nm | π→π* transition |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acyclic chain in (R)-3,7-dimethyloct-6-enenitrile means it can exist in numerous conformations. Understanding this conformational landscape is crucial as it influences the molecule's physical properties and biological activity.

Energy Minimization and Conformational Search Algorithms

To explore the potential energy surface of this compound, conformational search algorithms are employed. Methods like Monte Carlo or systematic searches can generate a multitude of possible conformations by rotating the rotatable single bonds. uci.edu Each of these generated structures is then subjected to energy minimization using molecular mechanics or quantum mechanics methods to find the nearest local energy minimum.

This process results in a set of low-energy conformers and their relative energies, which can be used to calculate population distributions at a given temperature using Boltzmann statistics. For a flexible molecule like this compound, identifying the global minimum energy conformation and other low-energy conformers is essential for accurate predictions of its properties. researchgate.netresearchgate.net

Dynamics of Molecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motion and interactions. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound behaves in different environments, such as in a solvent or interacting with a biological receptor.

MD simulations on the related compound (R)-citronellal have been used to study its binding mode within enzymes. nih.gov Such simulations for this compound could elucidate its diffusion behavior, interactions with other molecules, and the dynamics of its conformational changes over time. These simulations are computationally intensive but offer invaluable insights into the dynamic nature of the molecule that static models cannot capture.

Theoretical Studies of Chirality and Optical Activity

The chirality of (R)-3,7-dimethyloct-6-enenitrile, arising from the stereocenter at the C3 position, is responsible for its optical activity—the ability to rotate the plane of polarized light. The specific rotation is a characteristic physical property of a chiral molecule.

Theoretical calculations can predict the optical rotation of a chiral molecule, which is a powerful tool for assigning its absolute configuration. capes.gov.bracs.org Time-dependent density functional theory (TD-DFT) is a widely used method for calculating optical rotatory dispersion (ORD) curves. acs.org By computing the specific rotation at various wavelengths, a theoretical ORD spectrum can be generated and compared with experimental data.

For this compound, which has a negative specific rotation (levorotatory), these calculations would be expected to yield a negative value for the specific rotation at the sodium D-line (589 nm). The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and proper conformational averaging. capes.gov.brresearchgate.net Such studies are crucial for confirming the absolute configuration of chiral natural products and synthetic molecules.

Calculation of Optical Rotation and Circular Dichroism Spectra

The defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light, a phenomenon known as optical rotation (OR). The measurement of OR as a function of wavelength is called Optical Rotatory Dispersion (ORD) spectroscopy. faccts.de Closely related is Electronic Circular Dichroism (ECD), which measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. faccts.denih.gov Both OR and ECD are crucial for determining the absolute configuration of chiral compounds. nih.govvt.edu

Modern quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), enable the theoretical calculation of these chiroptical properties. researchgate.net The calculation of an ECD spectrum for a molecule in a specific conformation can be performed routinely. nih.gov However, flexible molecules like this compound exist as a population of multiple low-energy conformers. Therefore, accurate prediction of the experimental spectrum requires a comprehensive computational approach:

Conformational Search: Identifying all relevant low-energy conformers of the molecule.

Geometry Optimization and Energy Calculation: Optimizing the geometry of each conformer and calculating their relative energies to determine their population according to Boltzmann statistics.

Spectrum Calculation: Computing the OR and ECD spectrum for each individual conformer. This is often done using Time-Dependent Density Functional Theory (TD-DFT). rsc.org

Boltzmann Averaging: Averaging the spectra of the individual conformers, weighted by their respective populations, to generate the final theoretical spectrum that can be compared with experimental data. faccts.de

The accuracy of these predictions is highly sensitive to the chosen computational method, basis set, and the inclusion of solvent effects, often modeled using approaches like the Conductor-like Polarizable Continuum Model (CPCM). faccts.demdpi.com While specific ab initio calculations for this compound are not widely published, the established methodologies provide a robust framework for such investigations. nih.govresearchgate.net The experimental optical rotation for this compound has been reported to be in the range of -12.0° to -6.0°.

Table 1: Chiroptical Data for this compound

| Property | Type | Value/Method |

|---|---|---|

| Optical Rotation | Experimental | -12.0° to -6.0° |

| Optical Rotation | Computational | Ab initio / DFT (e.g., Coupled Cluster, CAM-B3LYP) chemrxiv.org |

| Circular Dichroism | Computational | TD-DFT with Boltzmann averaging over conformers nih.govrsc.org |

Insights into Enantioselective Reaction Mechanisms from Computational Models

The synthesis of a single enantiomer like this compound requires an enantioselective reaction, a process of significant interest in industrial chemistry. Computational models, particularly DFT, are invaluable for understanding the origins of enantioselectivity in these reactions. psu.edu A key industrial route to nitriles involves the hydrocyanation of alkenes, often catalyzed by transition metal complexes. uni-koeln.dersc.org

Computational studies of analogous nickel-catalyzed asymmetric hydrocyanation reactions provide critical insights that are applicable to the synthesis of this compound. uni-koeln.deacs.org These theoretical investigations typically focus on:

Reaction Pathway Mapping: Identifying the elementary steps of the catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

Transition State Analysis: Locating and calculating the energies of the transition states for the key stereochemistry-determining step. The enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products.

Ligand-Substrate Interactions: Modeling the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the chiral ligand and the substrate within the transition state structure. These interactions are responsible for differentiating the two diastereomeric transition states and inducing enantioselectivity. psu.edunih.gov

For example, DFT calculations on the hydrocyanation of alkenes have been used to understand how the structure of chiral phosphine-phosphite ligands influences regioselectivity and enantioselectivity by favoring one reaction pathway over another. uni-koeln.de By modeling the catalyst-substrate complex, researchers can rationalize experimental outcomes and rationally design more effective catalysts for producing specific enantiomers like (R)-3,7-dimethyloct-6-enenitrile.

Prediction of Intermolecular Interactions and Condensed Phase Behavior

The macroscopic properties and behavior of this compound in its liquid state (condensed phase) are governed by the nature and strength of its intermolecular interactions. Computational methods can predict these interactions and behaviors without the need for physical experiments.

Simple molecular descriptors, calculated from the 2D or 3D structure of the molecule, offer a first approximation of its physical properties. These descriptors for 3,7-Dimethyloct-6-enenitrile provide valuable information:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity. A calculated LogP value around 3.28-3.55 suggests that this compound is significantly more soluble in nonpolar environments than in water. uni-koeln.deresearchgate.net

Topological Polar Surface Area (TPSA): The TPSA is related to the potential for polar interactions. A TPSA of 23.79 Ų for the nitrile group indicates a site for moderate polar interactions, such as dipole-dipole forces. uni-koeln.dechemscene.com

Hydrogen Bond Acceptors/Donors: this compound has one hydrogen bond acceptor (the nitrogen atom of the nitrile group) and no hydrogen bond donors. uni-koeln.dechemscene.com This indicates it can interact with protic solvents or other molecules with hydrogen bond donor capabilities, but cannot form hydrogen bond networks with itself.

More advanced techniques like Molecular Dynamics (MD) simulations could provide a far more detailed picture of the condensed phase. While specific MD studies on this compound are not prominent in public literature, such simulations would involve modeling a system of many this compound molecules over time to predict properties like:

Liquid Structure: Characterized by radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

Thermodynamic Properties: Such as density, heat of vaporization, and viscosity.

Solvation Behavior: How this compound molecules arrange themselves around a solute or at an interface.

These computational tools are essential for understanding how this compound behaves in complex mixtures, such as fragrances and consumer products, and for predicting its stability and compatibility with other ingredients. europa.eu

Table 2: Computed Molecular Properties of 3,7-Dimethyloct-6-enenitrile

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N | Basic chemical identity uni-koeln.de |

| Molecular Weight | 151.25 g/mol | Molar mass uni-koeln.de |

| XLogP3-AA | 3.28 | Indicates high lipophilicity/hydrophobicity uni-koeln.de |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Relates to polarity and potential for intermolecular interactions uni-koeln.de |

| Hydrogen Bond Donor Count | 0 | Cannot donate hydrogen bonds uni-koeln.de |

| Hydrogen Bond Acceptor Count | 1 | Can accept one hydrogen bond via the nitrile nitrogen uni-koeln.de |

| Rotatable Bond Count | 4 | Indicates conformational flexibility uni-koeln.de |

Structure Property Relationship Studies in R 3,7 Dimethyloct 6 Enenitrile Chemistry

Systematic Modification of the Carbon Skeleton and Nitrile Group

The structure of (R)-3,7-Dimethyloct-6-enenitrile, a monoterpenoid nitrile, offers several avenues for systematic modification to probe the resulting changes in its properties. These modifications can be broadly categorized into alterations of the C10 carbon skeleton and transformations of the nitrile functional group.

Modification of the Carbon Skeleton: The carbon framework of Levocitrile, derived from its precursor citronellal (B1669106), can be altered in several ways. Changes to the length of the carbon chain, the degree of unsaturation, and the position of the methyl groups can all be expected to influence the molecule's steric and electronic properties. For instance, hydrogenation of the double bond would yield (R)-3,7-dimethyloctanenitrile, a saturated analogue. The resulting change in molecular shape and flexibility would likely alter its interaction with olfactory receptors and modify its scent profile.

Modifications can also involve the introduction of new functional groups onto the carbon skeleton. For example, epoxidation of the double bond would introduce an oxirane ring, increasing the molecule's polarity and potential for hydrogen bonding. Hydroxylation or halogenation at various positions on the chain would similarly lead to analogues with different physicochemical characteristics.

Modification of the Nitrile Group: The nitrile group (-C≡N) is a versatile functional group that can undergo a wide range of chemical transformations. perfumerflavorist.com Hydrolysis, for instance, can convert the nitrile to a carboxylic acid ((R)-3,7-dimethyloct-6-enoic acid) or an amide ((R)-3,7-dimethyloct-6-enamide), depending on the reaction conditions. researchgate.net These transformations dramatically alter the electronic nature and hydrogen-bonding capabilities of the molecule's headgroup.

Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields the corresponding primary amine, (R)-3,7-dimethyloct-6-en-1-amine. perfumerflavorist.com This introduces a basic functional group, which would significantly impact the molecule's properties. Furthermore, the nitrile group can participate in cycloaddition reactions, allowing for the construction of various heterocyclic rings.

These systematic modifications provide a library of analogues that are instrumental in developing structure-activity relationships (SAR), particularly in the context of olfaction, where subtle structural changes can lead to significant differences in perceived scent. perfumerflavorist.comnih.gov

Synthesis and Characterization of Stereoisomers and Analogues

The synthesis of this compound and its analogues often begins with commercially available chiral precursors from the "chiral pool," such as (R)- or (S)-citronellal. The stereocenter at the C3 position is crucial for the distinct properties of this compound.

Synthesis of Stereoisomers: The enantiomer of this compound, (S)-3,7-Dimethyloct-6-enenitrile, can be synthesized from (S)-citronellal using similar synthetic routes. A common method for converting the aldehyde group of citronellal to a nitrile is through the formation of an aldoxime followed by dehydration.

The synthesis of diastereomers would involve the introduction of a second chiral center in the molecule. For example, stereoselective epoxidation of the double bond in this compound could yield two diastereomeric epoxides. Each of these diastereomers could then be isolated and characterized.

Synthesis of Analogues: The synthesis of analogues with modified carbon skeletons often involves multi-step synthetic sequences. For instance, to synthesize an analogue with a longer carbon chain, one might start with a different terpene precursor or employ carbon-carbon bond-forming reactions.

The synthesis of analogues with modified nitrile groups utilizes the reactivity of the cyano moiety as described in the previous section. For each synthesized analogue, a thorough characterization is essential to confirm its structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are employed for this purpose. For chiral compounds, the measurement of specific rotation using polarimetry is crucial for determining the enantiomeric purity.

Below is a table summarizing some potential analogues of this compound and the synthetic strategies that could be employed.

| Analogue Name | Structural Modification | Potential Synthetic Precursor | Key Reaction Type |

|---|---|---|---|

| (R)-3,7-Dimethyloctanenitrile | Saturation of the C=C bond | (R)-3,7-Dimethyloct-6-enenitrile | Catalytic Hydrogenation |

| (R)-3,7-Dimethyloct-6-enoic acid | Hydrolysis of the nitrile group | (R)-3,7-Dimethyloct-6-enenitrile | Acid or Base Hydrolysis |

| (R)-3,7-Dimethyloct-6-en-1-amine | Reduction of the nitrile group | (R)-3,7-Dimethyloct-6-enenitrile | Reduction (e.g., with LiAlH4) |

| (S)-3,7-Dimethyloct-6-enenitrile | Enantiomer | (S)-Citronellal | Oximation followed by Dehydration |

Research into the Molecular Basis of Chiral Discrimination

The ability of biological systems, including the human olfactory system, to distinguish between enantiomers is a fascinating aspect of molecular recognition. this compound, being a chiral molecule, provides a case study for understanding the molecular basis of chiral discrimination in olfaction. The difference in scent perception between (R)- and (S)-enantiomers is attributed to their differential interactions with chiral olfactory receptors.

The "three-point interaction model" is a classical concept used to explain chiral recognition, where a chiral molecule must interact with a chiral receptor at a minimum of three points for differentiation to occur. foreverest.net In the context of this compound, these interactions could involve hydrogen bonds, van der Waals forces, and steric interactions between the molecule and the amino acid residues of the olfactory receptor protein.

Modern research employs a variety of techniques to study these interactions. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be used to study the binding of chiral molecules to model receptors. Chiroptical sensing techniques, which utilize changes in circular dichroism (CD) spectra upon binding, are also powerful tools for investigating chiral recognition. echemi.comnih.gov

Computational modeling plays a significant role in visualizing and quantifying the interactions between a chiral ligand like this compound and a model of its receptor. echemi.com Molecular docking simulations can predict the preferred binding orientation of each enantiomer within the receptor's binding pocket, providing insights into the energetic differences that lead to differential activation of the receptor and, consequently, different odor perceptions. The molecular flexibility of the odorant molecule is also believed to play a role in how it interacts with a receptor and whether its enantiomers will have distinct scents. nih.gov

Computational and Experimental Correlation of Molecular Structure with Physicochemical Attributes

The physicochemical attributes of a molecule, such as its boiling point, vapor pressure, and lipophilicity (log P), are directly influenced by its molecular structure. Understanding and predicting these properties are crucial for various applications, including the formulation of fragrances.

Computational Prediction: A wide array of computational tools are available to predict the physicochemical properties of molecules based on their structure. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with experimental properties. These models can be used to predict the properties of new or hypothetical molecules.

For this compound, computational methods can predict properties such as its boiling point, vapor pressure, and octanol-water partition coefficient (log P). These predictions are based on calculations of the molecule's size, shape, polarity, and other structural features.

Experimental Measurement: The predicted physicochemical properties can be validated through experimental measurements. Standard laboratory procedures are used to determine a compound's boiling point, refractive index, and density. The octanol-water partition coefficient (log P) can be experimentally determined to quantify the molecule's lipophilicity.

The following interactive data table presents a comparison of some computed and experimentally available physicochemical properties for citronellyl nitrile (the racemic mixture, as more data is available).

| Physicochemical Property | Computed/Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| Molecular Weight | 151.25 g/mol | 151.25 g/mol | |

| Boiling Point | 229-230 °C (at 760 Torr) | 91.5-92 °C (at 11 Torr) | |

| Refractive Index | 1.448 | 1.445 | |

| Density | 0.84 g/cm³ | 0.7887 g/cm³ (at 78 °C) | |

| logP (Octanol-Water Partition Coefficient) | 3.28 | Not readily available |

By correlating the experimental data with computational predictions for a series of this compound analogues, a deeper understanding of the structure-property relationships can be achieved. This knowledge is invaluable for the rational design of new fragrance molecules with tailored properties.

Sustainable Chemistry and Engineering Aspects of R 3,7 Dimethyloct 6 Enenitrile Production

Green Solvents and Reagents in Levocitrile Synthesis Research

Research into the synthesis of nitriles, including citronellyl nitrile (the racemic mixture containing this compound), has explored several greener approaches. A significant advancement is the use of biocatalysis, which often proceeds in aqueous media or even solvent-free conditions. The enzymatic dehydration of (R)-citronellal oxime to this compound, for instance, can be carried out using whole-cell biocatalysts overexpressing aldoxime dehydratases. This method eliminates the need for harsh dehydrating agents and organic solvents, representing a significant step towards a greener synthesis.

In more traditional chemical routes, the focus has been on replacing hazardous reagents. For example, the dehydration of the oxime intermediate has historically been carried out using reagents like acetic anhydride, which, while effective, contributes to waste streams. Research is ongoing to find solid acid catalysts or other heterogeneous catalysts that can facilitate this dehydration under milder conditions and can be easily recovered and reused, thereby reducing waste.

Furthermore, the synthesis of the precursor, (R)-citronellal, is also a target for green chemistry innovations. Biocatalytic routes starting from geraniol (B1671447), an abundant and renewable feedstock, have been developed to produce (R)-citronellal with high enantioselectivity. This enzymatic cascade, using a copper radical alcohol oxidase and an ene-reductase, provides a sustainable pathway to the key chiral starting material for this compound synthesis. medchemexpress.com

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the greenness of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. byjus.com The E-Factor, introduced by Roger Sheldon, provides a broader measure of the environmental impact by quantifying the amount of waste generated per unit of product.

The synthesis of this compound can be achieved through several routes, each with a different atom economy and E-Factor. A comparative analysis of these routes highlights the potential for significant improvements in resource efficiency and waste reduction.

Traditional Two-Step Synthesis: This common industrial method involves the oximation of (R)-citronellal followed by dehydration with acetic anhydride.

Step 1: Oximation (R)-citronellal + Hydroxylamine → (R)-citronellal oxime + Water

Step 2: Dehydration (R)-citronellal oxime + Acetic Anhydride → (R)-3,7-Dimethyloct-6-enenitrile + 2 Acetic Acid

One-Pot Catalytic Ammoxidation: This method involves the direct conversion of (R)-citronellal to this compound in the presence of ammonia (B1221849), a catalyst, and an oxidant.

(R)-citronellal + Ammonia + 0.5 O₂ → (R)-3,7-Dimethyloct-6-enenitrile + 2 Water

Biocatalytic Dehydration: This route utilizes an aldoxime dehydratase enzyme to convert (R)-citronellal oxime to this compound.

(R)-citronellal oxime → (R)-3,7-Dimethyloct-6-enenitrile + Water

The following table provides a comparative analysis of the atom economy for these synthetic routes.

| Synthetic Route | Reactants | Desired Product | By-products | Atom Economy (%) |

|---|---|---|---|---|

| Traditional Two-Step (Overall) | (R)-citronellal, Hydroxylamine, Acetic Anhydride | (R)-3,7-Dimethyloct-6-enenitrile | Water, 2 Acetic Acid | 52.7% |

| One-Pot Catalytic Ammoxidation | (R)-citronellal, Ammonia, Oxygen | (R)-3,7-Dimethyloct-6-enenitrile | 2 Water | 81.2% |

| Biocatalytic Dehydration (of oxime) | (R)-citronellal oxime | (R)-3,7-Dimethyloct-6-enenitrile | Water | 89.4% |

The E-Factor provides a more holistic view by considering all waste generated, including solvents, catalysts, and unreacted starting materials. While precise industrial data is proprietary, a qualitative and estimated quantitative analysis can be made.

| Synthetic Route | Major Waste Streams | Estimated E-Factor Range | Green Chemistry Considerations |

|---|---|---|---|

| Traditional Two-Step | Acetic acid, water, organic solvents for extraction and purification, catalyst residues. | 5 - 15 | Generates significant acidic waste and relies on organic solvents. |

| One-Pot Catalytic Ammoxidation | Water, catalyst residues, potential for by-products from over-oxidation, solvent (isopropanol) for reaction medium. | 2 - 8 | More atom-economical, but catalyst separation and potential for side reactions are concerns. |

| Biocatalytic Dehydration | Water, biomass from whole-cell catalysts, aqueous buffer components. | 1 - 5 | Operates under mild conditions, often in aqueous media or solvent-free, with biodegradable catalysts. |

Waste Minimization and By-product Utilization Strategies

A key principle of green chemistry is the minimization of waste at its source. When waste generation is unavoidable, strategies for its utilization are crucial for improving the sustainability of a process.

In the traditional synthesis of this compound, the primary by-product is acetic acid. While considered a waste product in this specific synthesis, acetic acid is a valuable commodity chemical with numerous applications. It is used as a solvent, a food preservative (vinegar), and a raw material for the production of vinyl acetate (B1210297) monomer, which is a precursor to polyvinyl acetate. Therefore, a sustainable approach would involve the recovery and purification of the acetic acid by-product for sale or reuse, turning a waste stream into a co-product.

For the catalytic ammoxidation route, the main by-product is water. While water is environmentally benign, the process may also generate other minor by-products depending on the catalyst and reaction conditions. Waste minimization in this context focuses on optimizing catalyst selectivity to reduce the formation of unwanted side products and developing robust catalyst recovery and recycling protocols to prevent metal contamination of waste streams.

The biocatalytic route is inherently cleaner, with water being the only significant by-product of the dehydration step. The primary waste stream is the biomass of the microbial cells used as the catalyst. This biomass can potentially be valorized. For example, it could be used as a feedstock for biogas production through anaerobic digestion or as a component of bio-fertilizers, contributing to a circular economy model.

General waste minimization strategies applicable to all synthetic routes for this compound include:

Process Intensification: Utilizing continuous flow reactors can improve reaction efficiency, reduce solvent usage, and minimize waste compared to traditional batch processes.

Catalyst Reusability: Employing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused for multiple cycles minimizes catalyst waste and cost.

Lifecycle Assessment Methodologies for Chemical Manufacturing Processes

Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. For chemical manufacturing processes like the production of this compound, LCA provides a comprehensive framework for identifying environmental hotspots and opportunities for improvement. The standardized methodologies for conducting an LCA are outlined in ISO 14040 and ISO 14044.

A "cradle-to-gate" LCA for this compound production would typically include the following stages:

Raw Material Acquisition: This stage assesses the environmental impacts of sourcing the primary feedstock, (R)-citronellal. If derived from essential oils, this would include the cultivation of citronella grass (land use, water consumption, fertilizer and pesticide use) and the energy-intensive steam distillation process to extract the oil. nih.gov If produced synthetically, the impacts of the precursor chemicals and the energy used in their synthesis would be considered. The development of sustainable biocatalytic routes to (R)-citronellal from renewable feedstocks like geraniol can significantly reduce the environmental burden at this stage. medchemexpress.com

Chemical Synthesis: This stage evaluates the impacts of the chemical conversion of (R)-citronellal to this compound. Key factors include the energy consumption of the reaction (heating, cooling, stirring), the environmental profile of the solvents and reagents used, and the treatment of waste streams generated. The choice of synthetic route has a profound impact on the environmental performance at this stage.

Purification: The separation and purification of the final this compound product, typically through distillation, consumes significant energy. The efficiency of the purification process and the handling of distillation residues are important considerations.

Packaging and Distribution: The environmental impacts associated with the packaging materials and the transportation of the final product to customers are also accounted for.

Several impact categories are assessed in an LCA, including:

Global Warming Potential: The emission of greenhouse gases, primarily carbon dioxide, from energy consumption and chemical reactions.

Ozone Depletion Potential: The release of substances that can damage the stratospheric ozone layer.

Acidification Potential: Emissions of sulfur dioxide and nitrogen oxides that contribute to acid rain.

Eutrophication Potential: The release of nutrients like nitrogen and phosphorus into water bodies, leading to algal blooms.

Human Toxicity and Ecotoxicity: The potential harm to human health and ecosystems from the release of toxic substances.

By quantifying the environmental impacts at each stage of the lifecycle, LCA can guide the development of more sustainable production processes for this compound. For example, an LCA might highlight that the energy consumption during the distillation of citronella oil is a major environmental hotspot, prompting research into more energy-efficient extraction methods. Similarly, it can quantitatively demonstrate the benefits of switching from a traditional chemical synthesis to a biocatalytic route in terms of reduced waste and energy use.

Q & A

Q. What are the optimal synthetic routes for Levocitrile, and how can reaction efficiency be quantified?

Methodological Answer: To synthesize this compound, researchers should compare catalytic cyanation methods (e.g., transition-metal catalysts like Pd or Ni) and nitrile-transfer reagents. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Quantify efficiency using yield (%) and turnover frequency (TOF, mol product per mol catalyst per hour). Include purity metrics (e.g., GC-MS >98%) and reproducibility across three independent trials. Detailed protocols should align with guidelines for experimental reproducibility .

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | TOF (h⁻¹) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Cyanation | Pd(OAc)₂ | DMF | 85 | 12.5 | 98.5 |

| Nitrile Transfer | TMS-CN | THF | 72 | 8.3 | 97.2 |

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm bond connectivity (e.g., nitrile peak at ~110–120 ppm in ¹³C NMR), FT-IR for functional group validation (C≡N stretch at ~2240 cm⁻¹), and GC-MS for purity assessment. For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are critical. Ensure spectra are compared to literature data for known analogs, adhering to standards for new compound validation .

Q. How should researchers design a kinetic study to analyze this compound formation mechanisms?

Methodological Answer: Employ in-situ monitoring (e.g., ReactIR or UV-Vis spectroscopy) to track nitrile group formation over time. Use pseudo-first-order conditions with excess substrate, and calculate rate constants (k) via linear regression of ln([reactant]) vs. time. Perform Arrhenius analysis (plot ln(k) vs. 1/T) to determine activation energy (Eₐ). Include error bars from triplicate runs and validate with computational modeling (e.g., DFT) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Methodological Answer: Cross-validate computational models (e.g., DFT or MD simulations) with experimental kinetic isotope effects (KIE) or substituent electronic parameter (Hammett σ) studies. For example, if DFT predicts a lower Eₐ than observed experimentally, re-examine solvation models or transition-state approximations. Use sensitivity analysis to identify variables (e.g., solvent dielectric constant) causing discrepancies. Publish raw data and computational inputs to enable peer validation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement statistical design of experiments (DoE) to isolate critical factors (e.g., catalyst aging, moisture content). Use Pareto analysis to prioritize variables, then optimize via response surface methodology (RSM). For example, if catalyst activation (pre-reduction under H₂) reduces variability, standardize pre-treatment protocols. Document all deviations in supplementary materials to aid troubleshooting .

Q. How can researchers assess this compound’s stability under diverse storage and reaction conditions?

Methodological Answer: Conduct accelerated stability studies: expose this compound to heat (40–80°C), humidity (75% RH), and light (UV-A/B) for 1–4 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolysis to amides). Quantify degradation kinetics using the Q10 rule (rate increase per 10°C rise). For reaction stability, test compatibility with common reagents (e.g., Grignard reagents) under inert vs. aerobic conditions .

Table 2: Stability Under Stress Conditions

| Condition | Temperature | Duration | Degradation (%) | Major Byproduct |

|---|---|---|---|---|

| Thermal | 60°C | 2 weeks | 12 | Levocitrileamide |

| Photolytic | UV-B | 1 week | 8 | Nitrile oxide |

Q. What advanced techniques elucidate this compound’s role in multi-step catalytic cycles?

Methodological Answer: Use operando spectroscopy (e.g., XAFS or EPR) to track this compound’s coordination to metal centers during catalysis. Pair with isotopic labeling (¹⁵N or ¹³C) to map reaction pathways. For example, ¹³C-labeled this compound in cross-coupling reactions can clarify whether nitrile groups act as ligands or bystanders. Compare turnover numbers (TON) with/without this compound to quantify its catalytic role .

Guidelines for Data Interpretation

- Addressing Contradictions : When spectral data (e.g., NMR shifts) conflict with computational predictions, re-examine solvent effects or conformational averaging. Use dynamic NMR or variable-temperature studies to resolve ambiguities .

- Literature Synthesis : Cross-reference synthetic protocols with peer-reviewed databases (e.g., Reaxys or SciFinder) to identify overlooked variables (e.g., trace oxidants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.